molecular formula C10H8FNO B1629377 3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile CAS No. 884504-23-8

3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile

Cat. No. B1629377
CAS RN: 884504-23-8
M. Wt: 177.17 g/mol
InChI Key: USIXSQSVSBTIKG-UHFFFAOYSA-N
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Description

The compound “3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile” is also known as 5-Fluoro-2-methylphenyl isocyanate . It is an organic building block containing an isocyanate group . It appears as a clear colorless to light yellow liquid .


Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-methylphenyl isocyanate is C8H6FNO . Its molecular weight is 151.14 . The structure contains a fluorine atom attached to a benzene ring, which also carries a methyl group and an isocyanate group .


Physical And Chemical Properties Analysis

5-Fluoro-2-methylphenyl isocyanate has a boiling point of 186 °C and a density of 1.176 g/mL at 25 °C . Its refractive index is 1.515 .

Scientific Research Applications

Chemical Synthesis

This compound is used in the synthesis of various chemical compounds . It is a key ingredient in the production of other complex molecules due to its unique molecular structure .

Pharmaceutical Applications

The compound is used in the synthesis of various pharmaceutical drugs . For instance, it is used in the synthesis of Remibrutinib , a highly selective and potent oral BTK inhibitor, which is under investigation for a number of immune-related conditions .

Material Science

In material science, this compound is used due to its unique properties. Its molecular structure makes it a valuable component in the development of new materials .

Computational Chemistry

The compound is used in computational chemistry for the study of its geometric structure . Density Functional Theory (DFT) is used to predict its geometrical parameters such as bond length, bond angle, and dihedral angle .

Non-linear Optical Properties

The compound has been studied for its potential in frequency doubling and Second Harmonic Generation (SHG) applications . These are important properties in the field of optics and photonics .

Thermodynamic Analysis

The compound is used in thermodynamic analysis . Various thermodynamic properties like entropy, enthalpy, Gibbs free energy, and elevated heat energy have been calculated for this compound .

Fluorescent Probes

The compound could potentially be used in the design, synthesis, and characterization of fluorescent probes . These probes have wide applications in various fields, including biology, chemistry, and medicine .

Agrochemical Intermediates

The compound is used as an intermediate in the synthesis of agrochemicals . These agrochemicals are used in agriculture to control the growth of weeds and their residues .

Safety and Hazards

5-Fluoro-2-methylphenyl isocyanate is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation. It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

3-(5-fluoro-2-methylphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-7-2-3-8(11)6-9(7)10(13)4-5-12/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIXSQSVSBTIKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645209
Record name 3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile

CAS RN

884504-23-8
Record name 5-Fluoro-2-methyl-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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